molecular formula C6H10BrN3O B13179775 4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole

4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole

Cat. No.: B13179775
M. Wt: 220.07 g/mol
InChI Key: KXBAMSOXHYHINK-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a bromine atom at the fourth position and an ethoxyethyl group at the second position of the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-bromo-1,2-diaminobenzene and ethyl 2-bromoacetate in the presence of a base such as potassium carbonate can lead to the formation of the desired triazole compound. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cycloaddition Reactions: The triazole ring can undergo cycloaddition reactions with other unsaturated compounds, forming new heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Cycloaddition Reactions: These reactions often require catalysts such as copper(I) iodide and are performed under mild conditions to ensure high yields.

Major Products Formed

The major products formed from these reactions include substituted triazoles, oxidized or reduced derivatives, and new heterocyclic compounds resulting from cycloaddition reactions.

Scientific Research Applications

4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-1,2,3-triazole: Similar structure but lacks the ethoxyethyl group.

    2-Ethoxyethyl-1H-1,2,3-triazole: Similar structure but lacks the bromine atom.

    4-Chloro-2-(2-ethoxyethyl)-2H-1,2,3-triazole: Similar structure with chlorine instead of bromine.

Uniqueness

4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole is unique due to the presence of both the bromine atom and the ethoxyethyl group, which confer specific chemical and biological properties

Properties

Molecular Formula

C6H10BrN3O

Molecular Weight

220.07 g/mol

IUPAC Name

4-bromo-2-(2-ethoxyethyl)triazole

InChI

InChI=1S/C6H10BrN3O/c1-2-11-4-3-10-8-5-6(7)9-10/h5H,2-4H2,1H3

InChI Key

KXBAMSOXHYHINK-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1N=CC(=N1)Br

Origin of Product

United States

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